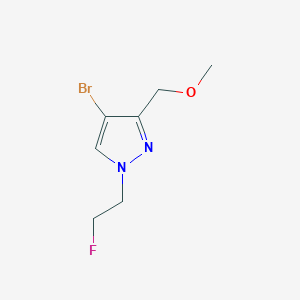

4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole

Description

4-Bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole derivative characterized by:

- Bromine at position 4 (electron-withdrawing, enhances electrophilic reactivity).

- 2-Fluoroethyl group at position 1 (introduces fluorine’s metabolic stability and lipophilicity).

- Methoxymethyl group at position 3 (electron-donating, improves solubility).

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrFN2O/c1-12-5-7-6(8)4-11(10-7)3-2-9/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVWMDDVTRZPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1Br)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197594 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856031-21-4 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

Procedure :

A solution of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole (10.0 g, 53.2 mmol) and NBS (9.47 g, 53.2 mmol) in anhydrous dimethylformamide (DMF, 100 mL) is stirred at 50°C under argon for 12 hours. The reaction is quenched with ice water (1 L), extracted with diethyl ether (3 × 200 mL), and concentrated to yield the crude product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92–98% (crude) |

| Temperature | 50°C |

| Solvent | DMF |

| Reaction Time | 12 hours |

Advantages :

Bromination with Elemental Bromine

Procedure :

Bromine (3.0 g, 18.8 mmol) in acetic acid (10 mL) is added dropwise to a solution of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole (2.0 g, 10.6 mmol) in acetic acid (5 mL) at 0°C. The mixture is stirred at room temperature for 16 hours, neutralized with saturated NaHCO₃, and extracted with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 46% |

| Temperature | 0°C → RT |

| Solvent | Acetic acid |

| Reaction Time | 16 hours |

Limitations :

- Lower yield compared to NBS, attributed to competing side reactions.

- Requires careful handling of corrosive bromine.

Stepwise Assembly via Sequential Functionalization

Synthesis of 1-(2-Fluoroethyl)-3-(Hydroxymethyl)-1H-Pyrazole

Alkylation of Pyrazole Nitrogen :

3-(Hydroxymethyl)-1H-pyrazole (5.0 g, 44.6 mmol) is treated with 2-fluoroethyl bromide (6.2 g, 53.5 mmol) and potassium carbonate (12.3 g, 89.2 mmol) in acetonitrile at reflux for 8 hours. Filtration and concentration afford the N-alkylated intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

O-Methylation of Hydroxymethyl Group

Procedure :

To a solution of 1-(2-fluoroethyl)-3-(hydroxymethyl)-1H-pyrazole (3.8 g, 16.0 mmol) in dry DMF (20 mL) at 0°C, sodium hydride (60% dispersion, 0.64 g, 16.0 mmol) is added. After 15 minutes, methyl iodide (2.27 g, 16.0 mmol) is introduced, and the mixture is stirred at room temperature for 4 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Base | NaH |

| Alkylating Agent | Methyl iodide |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| NBS Bromination | 92–98 | High | Excellent |

| Br₂ Bromination | 46 | Moderate | Good |

| Stepwise Assembly | 78–88 | N/A | Requires protection steps |

Critical Insights :

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

Medicine: It may have potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares substituents and key features of the target compound with analogs:

Key Observations :

- Fluorinated Substituents: The 2-fluoroethyl group in the target compound and its analogs (e.g., ) improves metabolic stability and bioavailability compared to non-fluorinated chains.

- Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group (electron-donating) increases solubility, whereas trifluoromethyl (electron-withdrawing) enhances electrophilicity for cross-coupling reactions .

- Bromine’s Role : Bromine at position 4 facilitates further functionalization (e.g., Suzuki coupling) in medicinal chemistry .

Biological Activity

4-Bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, including its interactions with various biological molecules and pathways. This article delves into the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bromine, fluorine, and methoxymethyl groups attached to a pyrazole ring. This unique combination of functional groups contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various biological pathways, particularly those associated with kinase activity, which is crucial in several disease processes including cancer and inflammatory diseases .

Anticancer Properties

Studies have shown that this compound exhibits potential anticancer activity by selectively inhibiting specific isoforms of phosphoinositide 3-kinase (PI3K), particularly the gamma isoform. This inhibition can lead to reduced cell proliferation in various cancer models, including leukemia and lymphoma .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammatory responses, making it a candidate for treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases .

Table: Summary of Biological Activities

Case Studies

- Leukemia Treatment : A study demonstrated that this compound effectively reduced cell viability in acute myeloid leukemia (AML) cell lines through PI3K inhibition .

- Asthma Management : Another investigation showed that the compound could significantly reduce airway inflammation in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory diseases .

Q & A

(Basic) What synthetic strategies are effective for preparing 4-bromo-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves multi-step procedures, including cyclization, functional group modification, and coupling reactions. Key intermediates include halogenated pyrazole precursors and fluoroethyl/methoxymethyl substituents. For example:

- Cyclization : Start with hydrazine derivatives and β-ketoesters or diketones to form the pyrazole core .

- Halogenation : Introduce bromine via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Substituent Addition : Attach the 2-fluoroethyl group via alkylation (e.g., using 2-fluoroethyl tosylate) and methoxymethyl via nucleophilic substitution (e.g., methoxymethyl chloride in basic media) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used for isolation .

(Basic) Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve regiochemistry and stereoelectronic effects. For example, used XRD to confirm pyrazole ring planarity and substituent orientations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

(Advanced) How can low yields in Sonogashira or click chemistry coupling steps be optimized?

Methodological Answer:

Low yields often stem from competing side reactions or inefficient catalysts. Optimization strategies include:

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuI) with ligands (e.g., PPh3) to enhance regioselectivity in azide-alkyne cycloadditions .

- Solvent Systems : THF/water mixtures (1:1) improve solubility of polar intermediates .

- Temperature/Time : Reactions at 50°C for 16 hours balance conversion and side-product formation .

- Workup : Extract with methylene chloride to recover polar byproducts and minimize losses .

(Advanced) How to resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

Contradictions may arise from solvent effects, tautomerism, or crystal packing. Mitigation approaches:

- Solvent Correction : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM for DMSO or CDCl3) .

- Tautomer Analysis : Compare DFT-calculated tautomer energies with experimental NOE/ROESY data to identify dominant forms .

- Crystal vs. Solution States : XRD provides solid-state conformation, while NMR reflects dynamic solution behavior. Cross-validate with IR spectroscopy for functional group consistency .

(Advanced) How to design bioactivity assays for this compound based on structural analogs?

Methodological Answer:

Leverage known activities of pyrazole derivatives:

- Antimicrobial Screening : Follow protocols from using Staphylococcus aureus and Escherichia coli models. Test minimum inhibitory concentrations (MICs) via broth microdilution .

- Enzyme Inhibition : Assess binding to carbonic anhydrase or cyclooxygenase (COX) via fluorescence quenching or enzymatic assays (see for related targets) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values with control compounds .

- Structural Modifications : Introduce bioisosteres (e.g., replacing Br with Cl) to study SAR trends .

(Advanced) What strategies mitigate decomposition during storage of fluoroethyl-substituted pyrazoles?

Methodological Answer:

Fluoroethyl groups are prone to hydrolysis or thermal degradation. Stabilization methods include:

- Storage Conditions : Keep under inert gas (N2/Ar) at -20°C in amber vials to prevent light/oxygen exposure .

- Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., H2O, ethanol) that accelerate decomposition .

- Stabilizing Additives : Add radical scavengers (e.g., BHT) or desiccants (e.g., molecular sieves) .

(Basic) What are the key challenges in regioselective bromination of pyrazole derivatives?

Methodological Answer:

Bromination at the 4-position competes with 5-position substitution due to electronic effects. Solutions:

- Directing Groups : Use electron-withdrawing groups (e.g., carbonyl) at the 3-position to direct Br to the 4-position .

- Reagent Control : NBS in acetic acid favors electrophilic attack at the most electron-rich site .

- Microwave-Assisted Synthesis : Short reaction times (30 min, 80°C) reduce over-bromination .

(Advanced) How to analyze reaction mechanisms for methoxymethyl group introduction?

Methodological Answer:

Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Use in situ IR or LC-MS to detect transient species (e.g., oxonium ions in methoxymethyl chloride reactions) .

- DFT Calculations : Model transition states for nucleophilic substitution (SN2) vs. radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.